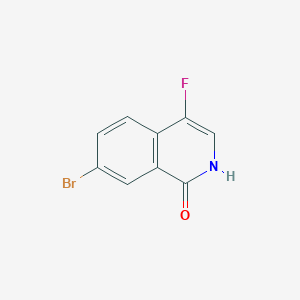
7-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine is a heterocyclic compound that features a benzoxazepine ring structure with a bromine atom at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with 1,3-dibromopropane in the presence of a base to form the benzoxazepine ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The benzoxazepine ring can be subjected to oxidation or reduction reactions to modify the electronic properties of the compound.
Cyclization Reactions: Further cyclization reactions can be performed to create more complex ring systems.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzoxazepine derivative.
Scientific Research Applications
7-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential bioactivity.
Industrial Applications: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzoxazepine ring structure play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
7-Bromo-1,2,3,4-tetrahydroisoquinoline: Another brominated heterocyclic compound with potential pharmacological applications.
7-Bromo-5-phenyl-1,2-dihydro-3H-1,3,5-benztriazepin-2-one: A compound with a similar ring structure but different substituents, used in medicinal chemistry.
Uniqueness: 7-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine is unique due to its specific ring structure and the presence of the bromine atom, which imparts distinct electronic and steric properties. These features make it a valuable scaffold for the development of new compounds with diverse biological activities.
Properties
CAS No. |
886756-68-9 |
|---|---|
Molecular Formula |
C9H10BrNO |
Molecular Weight |
228.09 g/mol |
IUPAC Name |
7-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine |
InChI |
InChI=1S/C9H10BrNO/c10-8-1-2-9-7(5-8)6-12-4-3-11-9/h1-2,5,11H,3-4,6H2 |
InChI Key |
RZLZXNOGTQHMTP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C(N1)C=CC(=C2)Br |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



